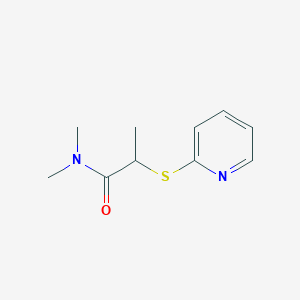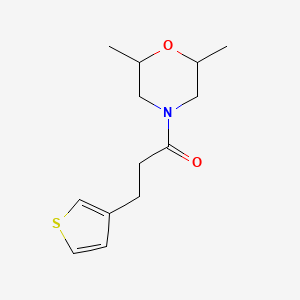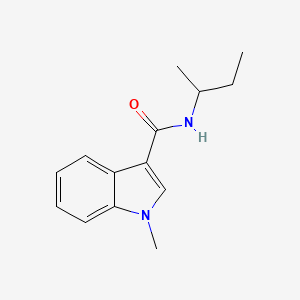
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one, commonly known as Hydroxychlorokine, is a synthetic drug that has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus. The compound was first synthesized in 1946 and has since been used extensively in the medical field. In recent years, Hydroxychlorokine has gained attention due to its potential as a treatment for COVID-19.
Wirkmechanismus
Hydroxychlorokine is believed to work by interfering with the ability of the virus to bind to host cells. The compound is thought to inhibit the entry of the virus into cells by altering the pH of the endosome, thereby preventing the virus from replicating. Additionally, Hydroxychlorokine has been shown to have immunomodulatory effects, which may help to reduce inflammation and prevent cytokine storms in COVID-19 patients.
Biochemical and Physiological Effects:
Hydroxychlorokine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the release of cytokines, which are involved in the inflammatory response. Additionally, Hydroxychlorokine has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lysosomal acid hydrolases. These effects may contribute to the compound's anti-inflammatory and immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxychlorokine has several advantages for use in lab experiments. The compound is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Hydroxychlorokine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the compound has been shown to have variable efficacy in treating COVID-19, which may make it difficult to draw definitive conclusions from lab experiments.
Zukünftige Richtungen
There are several future directions for research on Hydroxychlorokine. One area of interest is the development of more effective dosing regimens for COVID-19 patients. Additionally, there is a need for further research into the mechanism of action of Hydroxychlorokine, particularly with respect to its immunomodulatory effects. Finally, there is a need for larger, well-designed clinical trials to determine the efficacy of Hydroxychlorokine in treating COVID-19.
Synthesemethoden
Hydroxychlorokine is synthesized by reacting 4-chlorobenzoyl chloride with 1-(4-hydroxypiperidin-1-yl)propan-2-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenoxyacetic acid to produce 1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one.
Wissenschaftliche Forschungsanwendungen
Hydroxychlorokine has been extensively studied for its potential therapeutic effects on various diseases, including malaria, rheumatoid arthritis, and lupus. In recent years, the compound has gained attention as a potential treatment for COVID-19. Several studies have been conducted to investigate the efficacy of Hydroxychlorokine in treating COVID-19, with mixed results.
Eigenschaften
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-13-5-3-2-4-6-13)14(17)15-9-7-12(16)8-10-15/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUTYAAILBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)





![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)
